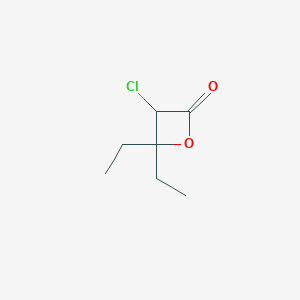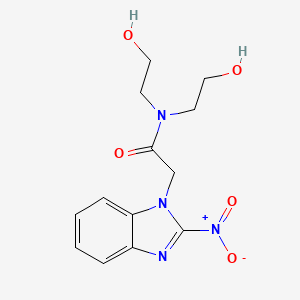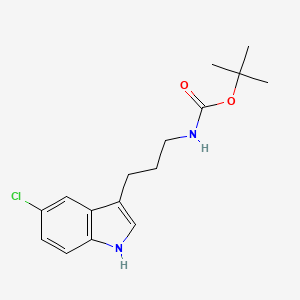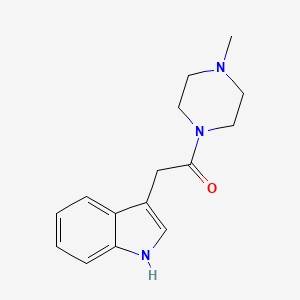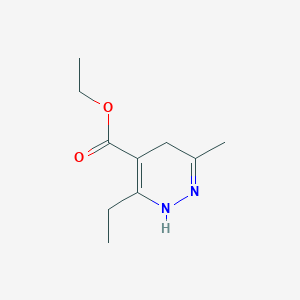
Ethyl 3-ethyl-6-methyl-2,5-dihydropyridazine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-ethyl-6-methyl-2,5-dihydropyridazine-4-carboxylate is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a dihydropyridazine ring substituted with ethyl and methyl groups, as well as an ethyl ester functional group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-ethyl-6-methyl-2,5-dihydropyridazine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the dihydropyridazine ring. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes as those used in laboratory-scale synthesis. industrial processes often require optimization for large-scale production, including the use of continuous flow reactors, efficient separation techniques, and cost-effective raw materials. The choice of solvents and catalysts, as well as the control of reaction parameters, are crucial for ensuring the scalability and economic viability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-ethyl-6-methyl-2,5-dihydropyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives with different substitution patterns.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of amides, hydrazides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, hydrazines, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine-4-carboxylic acid derivatives, while reduction can produce dihydropyridazine derivatives with varying degrees of saturation. Substitution reactions can lead to a wide range of functionalized derivatives, including amides, hydrazides, and esters.
Applications De Recherche Scientifique
Ethyl 3-ethyl-6-methyl-2,5-dihydropyridazine-4-carboxylate has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest in the development of new pharmaceuticals and agrochemicals. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery.
Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings. Its reactivity can be harnessed for the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 3-ethyl-6-methyl-2,5-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins. Its effects can be mediated through binding to active sites, altering protein conformation, or modulating signaling pathways. The exact mechanism of action depends on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Ethyl 3-ethyl-6-methyl-2,5-dihydropyridazine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar ester functional group but differs in the ring structure and substitution pattern.
Ethyl 6-methyl-2-oxo-4-(3-(2,4,5-trifluorophenyl))-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound also contains an ester group and a dihydropyrimidine ring, but with different substituents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydropyridazine ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
77588-73-9 |
|---|---|
Formule moléculaire |
C10H16N2O2 |
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
ethyl 6-ethyl-3-methyl-1,4-dihydropyridazine-5-carboxylate |
InChI |
InChI=1S/C10H16N2O2/c1-4-9-8(10(13)14-5-2)6-7(3)11-12-9/h12H,4-6H2,1-3H3 |
Clé InChI |
CUVQGVYGSKKHLC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(CC(=NN1)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


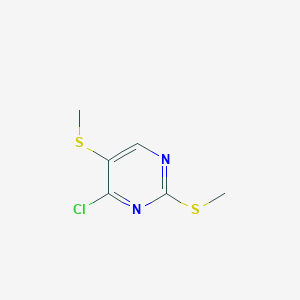
![Spiro(imidazolidine-4,5-dione, 7'-[bis(2-chloroethyl)amino]-3,3',4'-dihydro-](/img/structure/B14012944.png)
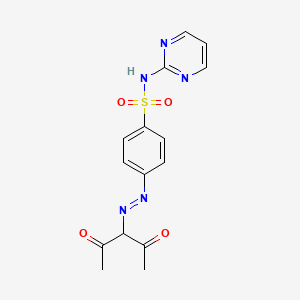
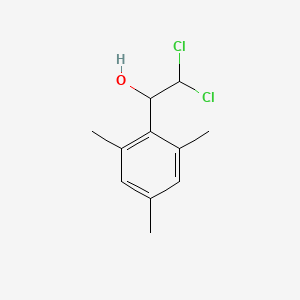
![4-Bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B14012961.png)
![tert-butyl N-[(3R,4R)-3-cyanopiperidin-4-yl]carbamate](/img/structure/B14012962.png)
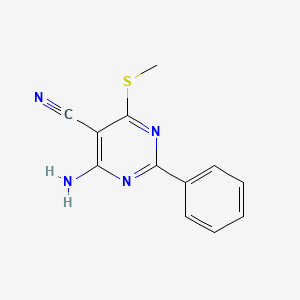
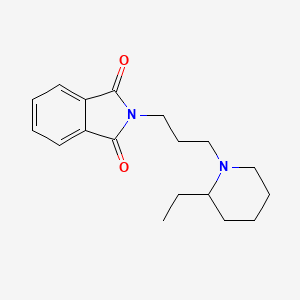

![2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate](/img/structure/B14012992.png)
